[3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 2-amino-3-phenylpropanoate;hydrobromide
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Overview
Description
[3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 2-amino-3-phenylpropanoate;hydrobromide is a complex organic compound that combines a chromenone structure with an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 2-amino-3-phenylpropanoate;hydrobromide typically involves multi-step organic reactions. One common route includes the condensation of 4-methoxybenzaldehyde with a suitable chromenone precursor under acidic conditions to form the chromenone core. This is followed by esterification with 2-amino-3-phenylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both aromatic and amino acid moieties makes it a candidate for interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromenone core.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 2-amino-3-phenylpropanoate;hydrobromide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chromenone core could participate in π-π interactions with aromatic residues in proteins, while the amino acid ester could form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Hydroxyphenyl)-4-oxochromen-7-yl] 2-amino-3-phenylpropanoate
- [3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 2-amino-3-(4-methoxyphenyl)propanoate
Uniqueness
The unique combination of a chromenone core with an amino acid ester in [3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 2-amino-3-phenylpropanoate;hydrobromide sets it apart from similar compounds
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-amino-3-phenylpropanoate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5.BrH/c1-29-18-9-7-17(8-10-18)21-15-30-23-14-19(11-12-20(23)24(21)27)31-25(28)22(26)13-16-5-3-2-4-6-16;/h2-12,14-15,22H,13,26H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFIQQFFGQJVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(CC4=CC=CC=C4)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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